molecular formula C12H20N4 B7637776 N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine

N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine

Cat. No. B7637776
M. Wt: 220.31 g/mol
InChI Key: KYWMVITVISECEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine, also known as DMPP, is a chemical compound used in scientific research for its ability to activate nicotinic acetylcholine receptors. These receptors are found in the brain and are involved in processes such as learning, memory, and attention. DMPP has been studied extensively for its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine acts as an agonist for nicotinic acetylcholine receptors, binding to the receptor and causing it to open and allow the influx of ions such as calcium and sodium. This activation can lead to a variety of downstream effects, including the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors in the brain and peripheral nervous system. This activation can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity. N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in conditions such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine in lab experiments is its ability to selectively activate nicotinic acetylcholine receptors, allowing researchers to study the specific effects of these receptors in isolation. However, N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine has limitations in that it does not accurately mimic the effects of endogenous acetylcholine release and may have off-target effects on other receptors or ion channels.

Future Directions

There are several future directions for research involving N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine, including:
1. Further investigation of the potential therapeutic applications of N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine in conditions such as Alzheimer's disease, schizophrenia, and ADHD.
2. Development of more selective nicotinic acetylcholine receptor agonists that can be used to study specific receptor subtypes.
3. Exploration of the role of nicotinic acetylcholine receptors in the immune system and potential therapeutic applications of N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine in inflammatory conditions.
4. Investigation of the effects of N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine on neuronal plasticity and the potential for its use in cognitive enhancement.
In conclusion, N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine is a valuable tool for scientific research into the function of nicotinic acetylcholine receptors and has potential therapeutic applications in a variety of conditions. Further research is needed to fully understand its effects and potential uses.

Synthesis Methods

N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with piperazine and dimethylamine. The resulting compound can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine is primarily used in scientific research to study the function of nicotinic acetylcholine receptors. These receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine is used as a tool to activate these receptors and study their effects in vitro and in vivo.

properties

IUPAC Name

N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)12-9-11(3-4-14-12)10-16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWMVITVISECEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine

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